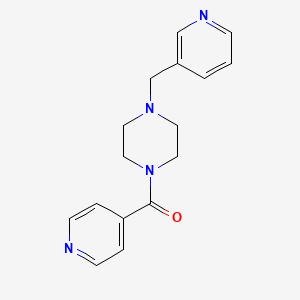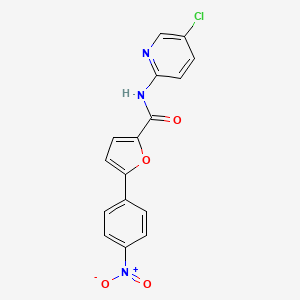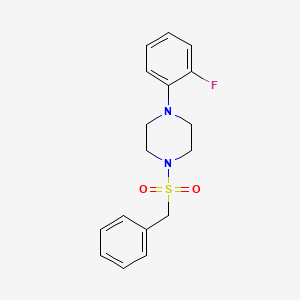
N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamide, also known as dichlofluanid, is a fungicide that has been widely used in agriculture to prevent the growth of fungi on crops. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness and low toxicity. In recent years, there has been increasing interest in the scientific community to study the properties and potential applications of dichlofluanid in various fields.
作用機序
The mechanism of action of N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided involves the inhibition of energy metabolism in cells. It targets the mitochondrial respiratory chain and disrupts the electron transport chain, leading to a decrease in ATP production. This results in the death of the cell or organism, making N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided an effective fungicide and biocide.
Biochemical and Physiological Effects
Dichlofluanid has been shown to have several biochemical and physiological effects on organisms. In bacteria and fungi, it can inhibit the synthesis of cell wall components and disrupt membrane integrity. In animal cells, N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided can induce oxidative stress and activate apoptotic pathways. It has also been shown to have immunomodulatory effects, such as increasing the production of cytokines and chemokines.
実験室実験の利点と制限
Dichlofluanid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a low toxicity profile. It can be used in a wide range of concentrations and can be easily dissolved in common solvents. However, N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided has some limitations, such as its low solubility in water and its potential to interact with other compounds in complex mixtures.
将来の方向性
There are several future directions for research on N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided. In medicine, further studies are needed to investigate its potential as an antimicrobial agent and cancer treatment. In materials science, there is potential for the development of new flame retardants and corrosion inhibitors based on N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided. In environmental science, more research is needed to understand the long-term effects of N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided on ecosystems and to develop sustainable biocide strategies. Overall, the diverse range of potential applications for N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided makes it an interesting and promising area of research.
合成法
Dichlofluanid can be synthesized through a multistep process starting from 2-thiophenecarboxylic acid and 2,4-dichlorobenzylamine. The reaction involves the formation of an amide bond between the two compounds, followed by a series of purification steps to obtain the final product. The synthesis of N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided has been well-established, and several variations of the process have been reported in the literature.
科学的研究の応用
Dichlofluanid has been studied extensively for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided has been shown to have antimicrobial properties and can inhibit the growth of several types of bacteria and fungi. It has also been investigated for its potential use in cancer treatment, as it can induce apoptosis in cancer cells.
In materials science, N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided has been used as a coating material for metal surfaces to prevent corrosion. It has also been studied for its potential use as a flame retardant in polymers and textiles. In environmental science, N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided has been shown to have low toxicity to aquatic organisms and can be used as a biocide in water treatment.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS/c14-10-4-3-9(12(15)6-10)8-16-13(17)7-11-2-1-5-18-11/h1-6H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFVFPJVWXQHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-Dichloro-benzyl)-2-thiophen-2-yl-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)

![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)


![N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)

